molecular formula C24H31KO7 B12425706 Eplerenone-methyl hydroxyacid-d3 (potassium)

Eplerenone-methyl hydroxyacid-d3 (potassium)

Cat. No.: B12425706
M. Wt: 473.6 g/mol
InChI Key: PRKXKJMKEHYPBV-AGOVDEMZSA-M
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Description

Eplerenone-methyl hydroxyacid-d3 (potassium) is a labeled metabolite of eplerenone, a selective aldosterone receptor antagonist. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is known for its high purity and quality, making it a valuable tool for various experimental applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of eplerenone-methyl hydroxyacid-d3 (potassium) involves the incorporation of deuterium atoms into the eplerenone molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of eplerenone-methyl hydroxyacid-d3 (potassium) involves large-scale chemical synthesis under controlled conditions. The process ensures high yield and purity of the final product. The production methods are designed to meet stringent quality standards required for research applications .

Chemical Reactions Analysis

Types of Reactions

Eplerenone-methyl hydroxyacid-d3 (potassium) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce reduced derivatives .

Scientific Research Applications

Eplerenone-methyl hydroxyacid-d3 (potassium) is widely used in scientific research due to its stability and labeled nature. Some of its applications include:

    Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and pathways.

    Biology: Employed in metabolic studies to trace the metabolic pathways of eplerenone.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of eplerenone in the body.

    Industry: Applied in the development of new drugs and therapeutic agents.

Mechanism of Action

Eplerenone-methyl hydroxyacid-d3 (potassium) exerts its effects by binding to the mineralocorticoid receptor, thereby blocking the binding of aldosterone. This inhibition disrupts the renin-angiotensin-aldosterone system (RAAS), leading to increased plasma renin activity and aldosterone levels. The compound selectively targets mineralocorticoid receptors without affecting other steroid receptors .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to eplerenone-methyl hydroxyacid-d3 (potassium) include:

Uniqueness

Eplerenone-methyl hydroxyacid-d3 (potassium) is unique due to its selective binding to mineralocorticoid receptors and its labeled nature, which makes it an invaluable tool for research. Its high purity and stability further enhance its utility in various scientific applications .

Properties

Molecular Formula

C24H31KO7

Molecular Weight

473.6 g/mol

IUPAC Name

potassium;3-[(1R,2S,9R,10R,11S,14R,15S,17R)-14-hydroxy-2,15-dimethyl-5-oxo-9-(trideuteriomethoxycarbonyl)-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]propanoate

InChI

InChI=1S/C24H32O7.K/c1-21-7-4-14(25)10-13(21)11-15(20(28)30-3)19-16-5-8-23(29,9-6-18(26)27)22(16,2)12-17-24(19,21)31-17;/h10,15-17,19,29H,4-9,11-12H2,1-3H3,(H,26,27);/q;+1/p-1/t15-,16+,17-,19+,21+,22+,23-,24-;/m1./s1/i3D3;

InChI Key

PRKXKJMKEHYPBV-AGOVDEMZSA-M

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)[C@@H]1CC2=CC(=O)CC[C@@]2([C@]34[C@@H]1[C@@H]5CC[C@]([C@]5(C[C@H]3O4)C)(CCC(=O)[O-])O)C.[K+]

Canonical SMILES

CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC5(CCC(=O)[O-])O)C)C(=O)OC.[K+]

Origin of Product

United States

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